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molecular formula C12H18N2O2 B8435997 Methyl 3,5-diamino-4-tert. butylbenzoate

Methyl 3,5-diamino-4-tert. butylbenzoate

Cat. No. B8435997
M. Wt: 222.28 g/mol
InChI Key: DVZKXJOTHIYOQD-UHFFFAOYSA-N
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Patent
US04039543

Procedure details

28.2 G. of methyl 4-tert. butyl-3,5-dinitrobenzoate dissolved in 200 ml. of methanol were hydrogenated under normal pressure and at room temperature in the presence of 2 g. of palladium/carbon (5%). After the uptake of the theoretical amount of hydrogen, the solution was filtered from the catalyst and evaporated. The residue was dissolved in benzene and purified over aluminum oxide, there being obtained methyl 3,5-diamino-4-tert. butylbenzoate having a melting point of 71°-73° C. after recrystallization from benzene/petroleum ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:14]([N+:15]([O-])=O)=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][C:6]=1[N+:18]([O-])=O)([CH3:4])([CH3:3])[CH3:2]>[Pd].CO>[NH2:15][C:14]1[CH:13]=[C:8]([CH:7]=[C:6]([NH2:18])[C:5]=1[C:1]([CH3:3])([CH3:2])[CH3:4])[C:9]([O:11][CH3:12])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=C(C(=O)OC)C=C1[N+](=O)[O-])[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were hydrogenated under normal pressure and at room temperature in the presence of 2 g
FILTRATION
Type
FILTRATION
Details
After the uptake of the theoretical amount of hydrogen, the solution was filtered from the catalyst
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in benzene
CUSTOM
Type
CUSTOM
Details
purified over aluminum oxide, there

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)OC)C=C(C1C(C)(C)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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